molecular formula C11H14ClF3N2O3S B1421638 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride CAS No. 1181458-28-5

1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride

Cat. No. B1421638
CAS RN: 1181458-28-5
M. Wt: 346.75 g/mol
InChI Key: NSFPNCRFKPYQHV-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is a chemical compound with the CAS Number: 1181458-28-5 . It has a molecular weight of 346.76 . The IUPAC name for this compound is 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is 1S/C11H13F3N2O3S.ClH/c12-11(13,14)19-9-1-3-10(4-2-9)20(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

  • Crystal Structure and Synthesis :

    • The synthesis and crystal structure of related piperazine derivatives, such as 1-Benzenesulfonyl-4-benzhydryl-piperazine, have been extensively studied. These compounds often crystallize in the monoclinic crystal class and exhibit interesting geometric configurations around the sulfur atom (Ananda Kumar et al., 2007).
  • Physicochemical Properties :

    • The physicochemical properties of similar compounds, for example, 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a novel 5-HT6 receptor antagonist, have been characterized. Studies include examining different solid-state forms and their transformations under various conditions (Hugerth et al., 2006).
  • Inhibition of Human Acetylcholinesterase :

    • Piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, a target for Alzheimer's disease therapies. Molecular docking studies reveal how these compounds bind to enzyme sites, indicating their therapeutic potential (Varadaraju et al., 2013).
  • Anticancer Activity :

    • Certain 1-benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their efficacy in inhibiting breast cancer cell proliferation, highlighting the potential of these compounds in cancer treatment (Ananda Kumar et al., 2007).
  • Antimicrobial and Antioxidant Activities :

    • Piperazine derivatives, such as those with a 1-(1,4-benzodioxane-2-carbonyl) group, have been synthesized and shown to exhibit significant antimicrobial and moderate antioxidant activities, suggesting their use in treating infections and oxidative stress-related conditions (Mallesha & Mohana, 2011).
  • Carbonic Anhydrase Inhibition :

    • Novel sulfonamide compounds incorporating piperazine have been reported to inhibit carbonic anhydrase, an enzyme significant in various physiological processes, including tumor growth. This suggests the potential use of these compounds in developing anticancer drugs (Havránková et al., 2018).
  • Antibacterial Activity :

    • Research on derivatives of drugs like Terazosin hydrochloride, which involve piperazine structures, shows antibacterial activity against various strains, indicating the potential application of these compounds in antimicrobial therapies (Kumar et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S.ClH/c12-11(13,14)19-9-1-3-10(4-2-9)20(17,18)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFPNCRFKPYQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride

CAS RN

1181458-28-5
Record name Piperazine, 1-[[4-(trifluoromethoxy)phenyl]sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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